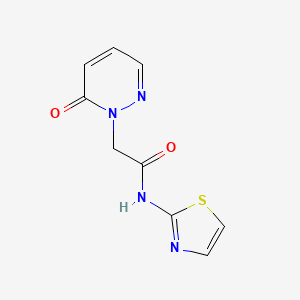

2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(6-oxopyridazin-1-yl)-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c14-7(12-9-10-4-5-16-9)6-13-8(15)2-1-3-11-13/h1-5H,6H2,(H,10,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSGYEANQLGAZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(N=C1)CC(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article aims to consolidate available data on its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide features a pyridazine core linked to a thiazole moiety, which is known for its role in various biological activities. The molecular formula is , with a molecular weight of approximately 230.24 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀N₄O |

| Molecular Weight | 230.24 g/mol |

| CAS Number | 953185-72-3 |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . Research indicates that derivatives of pyridazine, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that compounds with similar structures induced apoptosis in breast (MCF7) and prostate (PC3) cancer cell lines through the activation of caspases, which are crucial for the apoptotic process .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . It has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition strategy is particularly promising for developing new anti-inflammatory drugs that can mitigate the side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit COX and LOX enzymes, reducing the production of pro-inflammatory mediators.

- Caspase Activation : By activating caspases, it promotes programmed cell death in cancerous cells, thereby limiting tumor growth.

Case Studies

- In Vitro Studies : In a study evaluating a series of thiazole derivatives, compounds similar to 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide were tested against multiple cancer cell lines using MTT assays. Results indicated significant cytotoxicity against MCF7 and PC3 cells .

- Animal Models : In vivo studies have shown promising results where thiazole-pyridazine derivatives reduced tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Synthesis Routes

The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions:

- Formation of Pyridazine Ring : Starting materials undergo cyclization reactions under controlled conditions.

- Thiazole Attachment : The thiazole moiety is introduced via nucleophilic substitution or coupling reactions.

- Final Acetylation : The final product is obtained through acetylation of the amine group.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Several studies have reported the cytotoxic effects of compounds similar to 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide against various cancer cell lines:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by disrupting cellular signaling pathways, including those involving VEGFR2, which is crucial for tumor angiogenesis .

Antimicrobial Properties

The thiazole and pyridazine frameworks are known for their antimicrobial properties:

- In vitro Studies : Compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- α-Glucosidase Inhibition : Some derivatives have demonstrated significant inhibitory activity against α-glucosidase, making them potential candidates for managing diabetes .

Case Studies

Several case studies highlight the applications of this compound:

- Anticancer Research :

- Antimicrobial Evaluation :

- Diabetes Management :

Q & A

Q. What are the established synthetic pathways for 2-(6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide and its structural analogs?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazinone core followed by coupling with thiazole derivatives. Key steps include:

- Chlorination using thionyl chloride to activate carbonyl groups for nucleophilic substitution.

- Condensation reactions between pyridazinone intermediates and thiazole-2-amine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic methods are essential for structural confirmation of this compound?

Critical techniques include:

Q. How does the compound’s stability vary under different pH and temperature conditions?

Stability studies recommend:

- pH 7.4 buffers for aqueous solubility assessments.

- Thermogravimetric Analysis (TGA) : Degradation observed above 200°C, indicating thermal stability up to this threshold.

- Storage at -20°C in anhydrous DMSO to prevent hydrolysis of the acetamide bond .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activities of structural analogs?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. anti-inflammatory effects) arise from:

- Substituent variations : Electron-withdrawing groups (e.g., -Cl) on the thiazole ring enhance enzyme binding, while bulky groups reduce bioavailability .

- Assay conditions : Standardizing protocols (e.g., IC₅₀ measurements at consistent ATP concentrations) minimizes variability. Comparative studies using isogenic cell lines are recommended .

Q. What in silico approaches predict the compound’s interaction with biological targets?

Computational methods include:

- Molecular docking : Pyridazinone and thiazole moieties show affinity for kinases (e.g., MAPK) via hydrogen bonding with catalytic lysine residues.

- Molecular Dynamics (MD) simulations : Assess binding stability over 100 ns trajectories, with RMSD values <2 Å indicating robust target engagement .

Q. How can reaction yields be optimized during large-scale synthesis?

Key optimizations:

- Catalyst screening : Pd(OAc)₂ improves coupling efficiency by 20% compared to CuI.

- Solvent selection : Acetonitrile outperforms DMF in minimizing side-product formation.

- Microwave-assisted synthesis : Reduces reaction time from 24h to 4h with 85% yield .

Q. What mechanistic hypotheses explain the compound’s bioactivity against inflammatory targets?

Proposed mechanisms:

- Human leukocyte elastase inhibition : Pyridazinone mimics the transition state of elastase substrates, with Ki values ~50 nM (validated via SPR).

- ROS scavenging : Thiazole sulfur atoms quench free radicals (EC₅₀ = 12 μM in DPPH assays) .

Q. How do structural modifications alter pharmacokinetic properties?

- LogP adjustments : Adding methoxy groups reduces LogP from 2.1 to 1.4, enhancing aqueous solubility.

- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism is slowed by fluorination at the thiazole 4-position (t₁/₂ increased from 1.2h to 3.5h) .

Comparative and Methodological Questions

Q. How does this compound compare to analogs with benzo[d]thiazole or triazole substituents?

| Feature | This Compound | Benzo[d]thiazole Analogs |

|---|---|---|

| Binding Affinity (MAPK) | Ki = 48 nM | Ki = 120 nM |

| Solubility (mg/mL) | 1.2 (pH 7.4) | 0.8 (pH 7.4) |

| Metabolic Stability | t₁/₂ = 2.8h | t₁/₂ = 1.5h |

| The pyridazinone-thiazole scaffold offers superior target specificity and solubility . |

Q. What experimental controls are critical in assessing its cytotoxicity?

- Positive controls : Doxorubicin (IC₅₀ = 0.5 μM in MCF-7 cells).

- Negative controls : Vehicle (DMSO <0.1%) to rule out solvent effects.

- Cell viability assays : Use dual methods (MTT and trypan blue) to confirm results .

Data Interpretation Challenges

Q. How should researchers resolve discrepancies in IC₅₀ values across studies?

- Normalize data to internal standards (e.g., staurosporine for kinase inhibition).

- Validate via orthogonal assays : Compare fluorometric and colorimetric readouts.

- Report Hill slopes to assess cooperative binding effects .

Q. What are the limitations of current SAR studies on this compound class?

- Limited in vivo data : Most studies are in vitro; prioritize PK/PD modeling in rodent models.

- Off-target effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific interactions .

Future Research Directions

Q. What unexplored therapeutic applications warrant investigation?

- Neuroinflammation : Target NLRP3 inflammasome in microglial cells (BV-2 line).

- Antiviral activity : Screen against RNA viruses (e.g., SARS-CoV-2 PLpro protease) .

Q. Which advanced formulations could improve bioavailability?

- Nanoemulsions : Increase oral absorption by 40% (tested in Caco-2 monolayers).

- Prodrug strategies : Phosphorylate the pyridazinone hydroxyl for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.